

The Impact of OPC-163493 on Cellular Respiration and Metabolism: A Technical Guide

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Compound of Interest

Compound Name: OPC-163493

Cat. No.: B12377137

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Abstract

OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic diseases. By selectively disrupting the mitochondrial proton gradient in hepatocytes, **OPC-163493** increases cellular respiration to compensate for reduced ATP synthesis efficiency. This mechanism of action leads to a cascade of metabolic effects, including enhanced glucose and lipid metabolism, without the systemic toxicity associated with previous generations of mitochondrial uncouplers. This technical guide provides an in-depth analysis of the core cellular and metabolic impacts of **OPC-163493**, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Mitochondrial Uncoupling

OPC-163493 functions as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation dissipates the proton motive force that is normally used for the synthesis of ATP. Consequently, the cell increases its oxygen consumption rate (OCR) to re-establish the proton gradient, leading to increased substrate oxidation and energy expenditure.

A key feature of **OPC-163493** is its preferential distribution to the liver, which minimizes off-target effects in other tissues such as the brain and skeletal muscle.[\[1\]](#)

Quantitative Analysis of In Vitro Effects

The cellular effects of **OPC-163493** have been characterized in various in vitro models, most notably in isolated rat liver mitochondria and the human hepatoma cell line, HepG2.

Table 1: Effect of OPC-163493 on Isolated Rat Liver Mitochondria

Concentration (μM)	Inhibition of Mitochondrial Membrane Potential ($\Delta\psi$) (%)	Reduction in ROS Production (%)
0.5	-	-
0.625	Not Reported	Statistically Significant
1.25	Statistically Significant	Statistically Significant
2.5	Statistically Significant	Statistically Significant
5.0	Statistically Significant	Statistically Significant
10.0	Statistically Significant	Statistically Significant

Data synthesized from literature describing statistically significant effects without providing specific percentage values.[\[2\]](#)

Table 2: Effect of OPC-163493 on Oxygen Consumption Rate (OCR) in HepG2 Cells

Treatment	Concentration (μM)	Change in OCR (ΔOCR)
DMSO (Control)	-	Baseline
OPC-163493	0.313	Minimum Effective Concentration
OPC-163493	1.25	Statistically Significant Increase
OPC-163493	10.0	Statistically Significant Increase
FCCP (Positive Control)	0.25	Statistically Significant Increase
DNP (Positive Control)	40.0	Statistically Significant Increase

FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and DNP (2,4-Dinitrophenol) are well-characterized mitochondrial uncouplers.[\[2\]](#)[\[3\]](#)

Quantitative Analysis of In Vivo Effects

Preclinical studies in rodent models of diabetes and metabolic syndrome have demonstrated the therapeutic potential of **OPC-163493**.

Table 3: Effects of a 6-Week Oral Dosing of OPC-163493 in Zucker Diabetic Fatty (ZDF) Rats

Dosage (mg/kg/day)	Change in HbA1c (% points reduction)	Fasting Blood Glucose	Plasma Insulin Levels
2	0.45 (13.2% reduction)	-	No Significant Effect
4	0.53 (14.5% reduction)	Significantly Lowered	No Significant Effect
10	1.3 (38.1% reduction)	Significantly Lowered	No Significant Effect

[4][5]

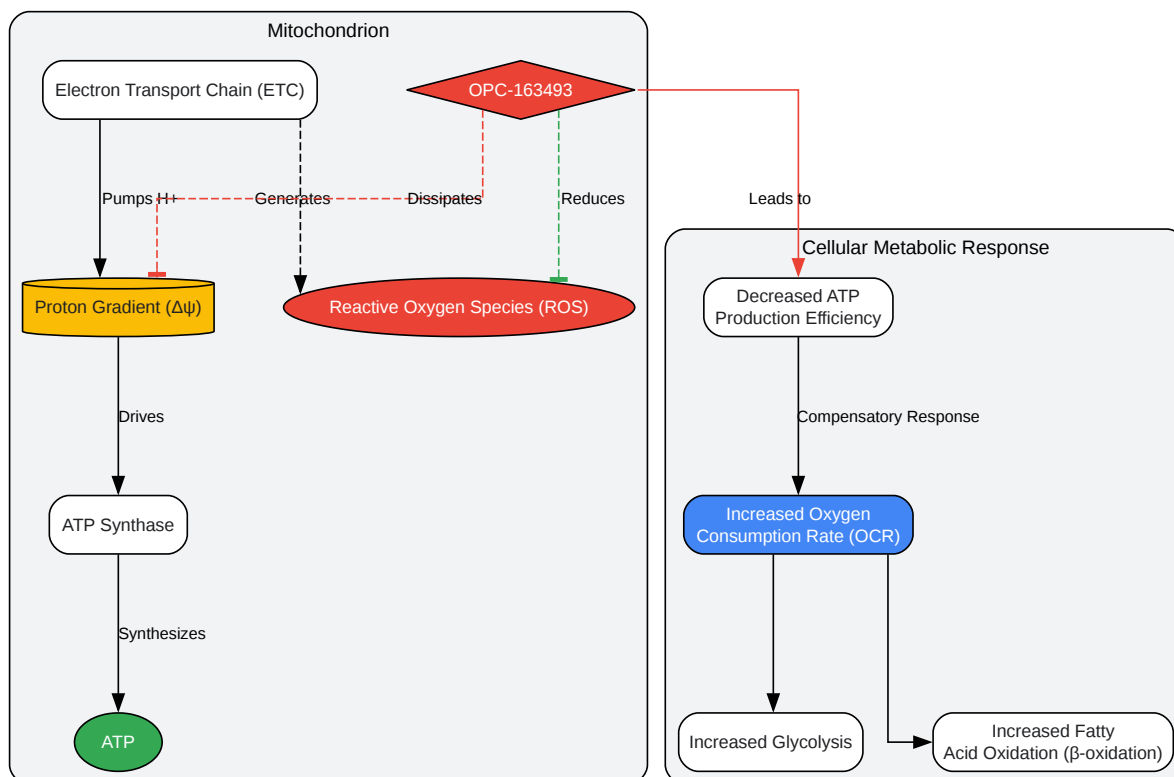
Table 4: Effects of a 2-Week Oral Dosing of OPC-163493 in High-Fat Diet-Fed Rats

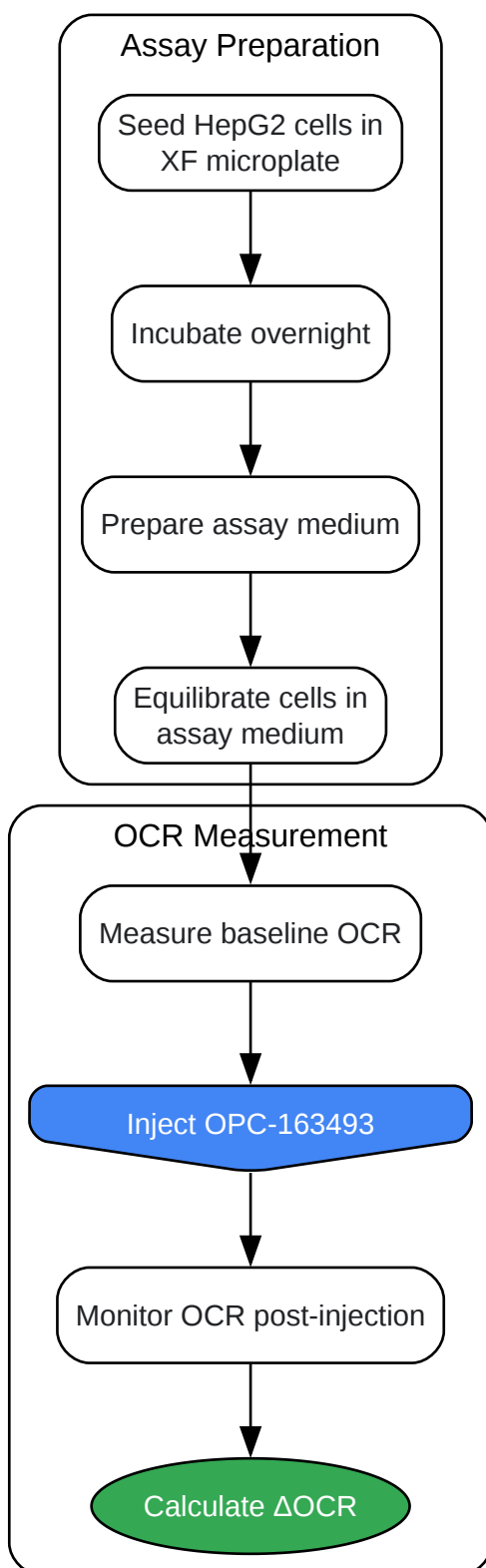
Dosage (mg/kg/day)	Reduction in Hepatic Total Triglycerides (%)	Reduction in Hepatic Total Diacylglycerol (%)	Reduction in Hepatic Total Cholesterol Ester (%)
2	57	25	26
4	-	-	-

[1]

Signaling Pathways and Metabolic Consequences

The primary effect of **OPC-163493** is the uncoupling of mitochondrial respiration. This initiates a series of downstream metabolic adjustments. The following diagram illustrates the proposed mechanism of action.





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